molecular formula C14H13FN4O3S B11500916 N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide

N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide

Cat. No.: B11500916
M. Wt: 336.34 g/mol
InChI Key: WDWUSCVUHACMJC-UHFFFAOYSA-N
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Description

N-{3’-ACETYL-5-FLUORO-1-METHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that features a spiro-indole-thiadiazole structure. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-ACETYL-5-FLUORO-1-METHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multiple steps, starting with the formation of the indole core. The indole nucleus can be synthesized through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The spiro-thiadiazole moiety is then introduced through cyclization reactions involving appropriate thiadiazole precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3’-ACETYL-5-FLUORO-1-METHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiadiazole rings.

Scientific Research Applications

N-{3’-ACETYL-5-FLUORO-1-METHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3’-ACETYL-5-FLUORO-1-METHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and spiro-thiadiazole compounds, such as:

  • 5-Fluoroindole
  • Spiro[indole-3,2’-thiadiazole]
  • N-Acetylindole derivatives

Uniqueness

What sets N-{3’-ACETYL-5-FLUORO-1-METHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE apart is its unique combination of the indole and spiro-thiadiazole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H13FN4O3S

Molecular Weight

336.34 g/mol

IUPAC Name

N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C14H13FN4O3S/c1-7(20)16-13-17-19(8(2)21)14(23-13)10-6-9(15)4-5-11(10)18(3)12(14)22/h4-6H,1-3H3,(H,16,17,20)

InChI Key

WDWUSCVUHACMJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)F)N(C2=O)C)C(=O)C

Origin of Product

United States

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